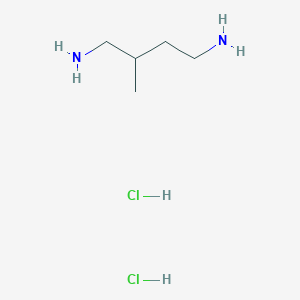

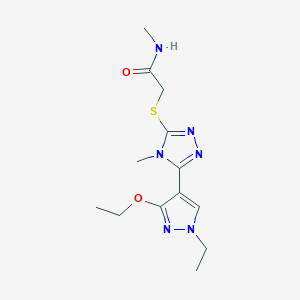

![molecular formula C21H19FN6O2 B2878657 2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide CAS No. 1251594-14-5](/img/structure/B2878657.png)

2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiasthma Agents

Compounds with a structure closely related to 2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N1-(4-methylphenyl)acetamide have been investigated for their potential as antiasthma agents. Specifically, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have shown activity as mediator release inhibitors in human basophil histamine release assays. These compounds were prepared through a series of chemical reactions starting from arylamidines and were found to have promising activity following structure-activity relationship evaluations (Medwid et al., 1990).

A2A Adenosine Receptor Probes

Another research application involves the use of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, which display high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds serve as valuable pharmacological probes for studying the A2A AR, with potential implications for the development of therapeutic agents targeting various conditions, including neurological disorders (Kumar et al., 2011).

Antimicrobial Agents

The oxazolidinone class, to which the compound of interest is structurally related, includes novel analogs that have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds, including U-100592 and U-100766, have shown effectiveness against both gram-positive and gram-negative bacteria, including strains resistant to vancomycin and penicillin, without rapid development of resistance. This highlights their potential as new options for treating bacterial infections (Zurenko et al., 1996).

Antitumor and Antimicrobial Activities

Enaminones have been used as building blocks for synthesizing substituted pyrazoles and related compounds, which have shown promising antitumor and antimicrobial activities. This includes the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines, demonstrating the versatility of this chemical scaffold in medicinal chemistry (Riyadh, 2011).

Propriétés

IUPAC Name |

2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6O2/c1-13-3-7-16(8-4-13)24-19(29)12-27-21(30)28-18(26-27)11-14(2)23-20(28)25-17-9-5-15(22)6-10-17/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOADFGSTJBWRFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)

![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)

![6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2878586.png)

![6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2878591.png)

![4-isobutyl-N-isopropyl-1-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2878594.png)

![N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2878595.png)